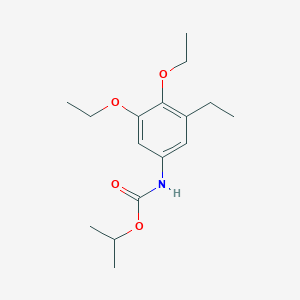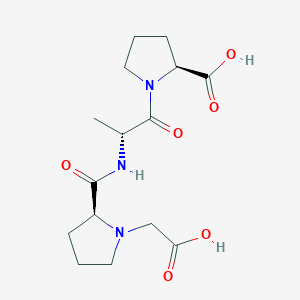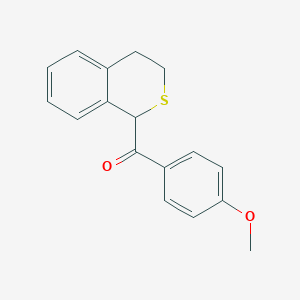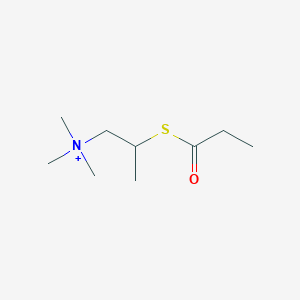![molecular formula C16H20Si2 B14420200 5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline CAS No. 85590-07-4](/img/structure/B14420200.png)
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms incorporated into a dibenzocyclooctadiene framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6-tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tetramethylsilane with a dibenzocyclooctadiene derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and organometallic reagents are commonly employed.
Major Products Formed
The major products formed from these reactions include siloxane, silane, and various functionalized derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of novel organosilicon compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound, although specific applications are still under investigation.
Industry: It is used in the production of silicon-based materials and as a catalyst in certain chemical reactions.
類似化合物との比較
Similar Compounds
5,6-Dihydrodibenzo[c,e][1,2]azaborinines: These compounds have similar structural frameworks but contain boron and nitrogen atoms instead of silicon.
5,6-Dihydrodibenzo[c,g][1,2]diazocine: This compound features nitrogen atoms in the ring structure, leading to different chemical properties.
Uniqueness
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline is unique due to the presence of silicon atoms, which impart distinct chemical and physical properties. These properties include increased stability and the ability to form strong bonds with other elements, making it a valuable compound for various applications.
特性
| 85590-07-4 | |
分子式 |
C16H20Si2 |
分子量 |
268.50 g/mol |
IUPAC名 |
5,5,6,6-tetramethylbenzo[c][1,2]benzodisiline |
InChI |
InChI=1S/C16H20Si2/c1-17(2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(17,3)4/h5-12H,1-4H3 |
InChIキー |
QHXSSKNXFGRFAI-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(C2=CC=CC=C2C3=CC=CC=C3[Si]1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)



![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/no-structure.png)





